N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of a benzo[d]thiazole ring and a chromene structure
Mechanism of Action
Target of Action
The compound, also known as N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The primary targets of thiazole derivatives are often enzymes involved in critical biological processes .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For instance, some thiazole derivatives act as inhibitors of key enzymes, blocking their activity and disrupting the biochemical processes they control
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole-containing drugs inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This leads to a reduction in inflammation and pain, making these compounds effective as anti-inflammatory drugs .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body, affecting its bioavailability.
Result of Action
The result of the compound’s action depends on its specific targets and mode of action. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal functioning of the enzyme, leading to changes in the biochemical processes controlled by the enzyme . This could result in various molecular and cellular effects, such as reduced inflammation in the case of COX inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, which can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde and a β-keto ester. The final step involves coupling the benzo[d]thiazole and chromene intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid)
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds also exhibit MAO inhibitory activity and have been studied for their potential in treating neurodegenerative diseases.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Known for their anti-inflammatory properties and potential as COX inhibitors.
Benzothiazole-linked chromenes: Similar in structure, these compounds have been explored for their antimicrobial and anticancer activities.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a benzo[d]thiazole ring and a chromene moiety, which imparts a distinct set of chemical and biological properties
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety and a chromene structure, which contributes to its diverse biological activities. The molecular formula is C18H12N2O3S2, with a molecular weight of 368.43 g/mol. Key structural features include:
Property | Value |
---|---|
CAS No. | 477554-11-3 |
IUPAC Name | N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-3-carboxamide |
InChI Key | JYGBLSVYXZTFMI-UHFFFAOYSA-N |
SMILES | CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Preparation of Benzothiazole Derivative : Reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Formation of Chromene Moiety : Cyclization involving salicylaldehyde and a β-keto ester.
- Coupling Reaction : Using coupling reagents like EDCI in the presence of a base (triethylamine) to form the final compound.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, particularly monoamine oxidase (MAO). By inhibiting MAO, the compound may increase the levels of neurotransmitters such as serotonin and dopamine, which could have implications for treating depression and other neurological disorders.
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structural features exhibit significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for managing Alzheimer's disease. For instance, derivatives containing coumarin and thiazole have shown promising results in enhancing AChE inhibition, suggesting that this compound may also possess this activity .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. Results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases .
Anticancer Activity
In vitro studies have shown that compounds with the chromene structure can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. This suggests that this compound could be explored further as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, thiazole derivatives generally exhibit moderate solubility in organic solvents while being less soluble in water. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating its therapeutic potential.
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S2/c1-24-18-20-12-7-6-10(8-16(12)25-18)19-17(22)15-9-13(21)11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKWCLZHKOPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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